1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been achieved via a [2+2] cycloaddition reaction between s-triazine-based tris-imines and activated aryloxyacetic acid derivatives . All the s-triazine hybrids were identified by FT-IR, 1H NMR, 13C NMR spectroscopies, and elemental analysis .Molecular Structure Analysis
The molecular formula of a similar compound, “1,1’,1’'-[(1Z)-1-Hexene-1,3,5-triyl]tricyclohexane”, is C24H42 . It has an average mass of 330.590 Da and a monoisotopic mass of 330.328644 Da .Chemical Reactions Analysis
The intermediate imines displayed moderate in vitro inhibitory activity against MCF-7 and HeLa cancer cell lines . The tris-β-lactams were tested against four kinds of bacteria including Gram-negative bacteria, E. coli and P. aeruginosa, a Gram-positive S. aureus and one capsulated Gram-negative K. pneumonia by the Kirby–Bauer disc diffusion method .Scientific Research Applications
Supramolecular Chemistry and Self-Assembly
Benzene-1,3,5-tricarboxamides (BTAs) have demonstrated importance in various scientific disciplines due to their simple structure and wide accessibility, alongside a detailed understanding of their supramolecular self-assembly behavior. These compounds, similar in structural motif to "1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]," utilize their ability for self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature drives applications in nanotechnology, polymer processing, and biomedical applications, showcasing the adaptable nature of this multipurpose building block for future innovations (Cantekin, de Greef, & Palmans, 2012).
Heterocyclic Chemistry and Biological Significance
Compounds bearing triazine scaffolds, which share structural similarities with tris[4-(chloromethyl)benzene] derivatives, have been explored for their wide spectrum of biological activities. These include antimicrobial, antifungal, anti-cancer, and anti-inflammatory effects, among others. The versatility of the triazine nucleus as a core moiety in drug development indicates the potential of similar structures for contributing to future pharmaceuticals (Verma, Sinha, & Bansal, 2019).
Material Science and Engineering
The development of novel materials, such as n-type semiconductors, sensors, and liquid crystals, has been facilitated by derivatives of hexaazatriphenylene (HAT), which, like "1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene]," contain aromatic and halogenated components conducive to π–π stacking and electron deficiency. This electron-deficient, rigid, planar aromatic system has shown exceptional utility in organic materials and nanoscience, promising advancements in energy storage and nanotechnology applications (Segura, Juárez, Ramos, & Seoane, 2015).
Mechanism of Action
Target of Action
It’s known that this compound belongs to the class of phenolic compounds , which are often used as organic synthesis intermediates and material molecule synthesis raw materials . They are primarily used in material chemistry basic research and fine chemical production .
Mode of Action
The aldehyde groups of 1,1’,1’'-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] can participate in various reduction reactions . Due to the strong polarity of the aldehyde groups, this substance has a certain electrophilicity and can easily react with other compounds with strong electrophilicity .
Biochemical Pathways
It’s known that this compound has certain fluorescence properties , which can be used as fluorescent markers or fluorescent sensors in chemical analysis and biomedical research fields .
Result of Action
The compound’s electrophilicity and fluorescence properties suggest potential applications in chemical synthesis and biomedical research .
Properties
IUPAC Name |
1-[1,5-bis[4-(chloromethyl)phenyl]hexan-3-yl]-4-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29Cl3/c1-20(25-11-7-23(18-29)8-12-25)16-27(26-13-9-24(19-30)10-14-26)15-6-21-2-4-22(17-28)5-3-21/h2-5,7-14,20,27H,6,15-19H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVHDIKGDQTDMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(CCC1=CC=C(C=C1)CCl)C2=CC=C(C=C2)CCl)C3=CC=C(C=C3)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746587 | |
Record name | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121961-20-4 | |
Record name | 1,1',1''-(Hexane-1,3,5-triyl)tris[4-(chloromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50746587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Merrifield�s peptide resin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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